molecular formula C15H20F2N2OS B2619725 1-Cyclohexyl-3-(4-(difluoromethoxy)phenyl)-1-methylthiourea CAS No. 398996-05-9

1-Cyclohexyl-3-(4-(difluoromethoxy)phenyl)-1-methylthiourea

Cat. No.: B2619725
CAS No.: 398996-05-9
M. Wt: 314.39
InChI Key: WLDGRMKVGZIREZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-3-(4-(difluoromethoxy)phenyl)-1-methylthiourea is a chemical compound supplied as a high-purity research tool for use in laboratory settings. It is provided with the CAS Number 398996-05-9 and has a molecular formula of C15H20F2N2OS and a molecular weight of 314.39 . This thiourea derivative features a cyclohexyl group and a 4-(difluoromethoxy)phenyl group, a structural motif present in various biologically active molecules. Compounds within the thiourea chemical class have been investigated in multiple areas of scientific research. For instance, certain substituted thiourea compounds have been explored in medicinal chemistry for their potential as antagonists for specific receptors . This product is intended for use by qualified researchers as a reference standard or building block in chemical synthesis and discovery programs. It is strictly for in vitro research and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

1-cyclohexyl-3-[4-(difluoromethoxy)phenyl]-1-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2OS/c1-19(12-5-3-2-4-6-12)15(21)18-11-7-9-13(10-8-11)20-14(16)17/h7-10,12,14H,2-6H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDGRMKVGZIREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=S)NC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(4-(difluoromethoxy)phenyl)-1-methylthiourea typically involves the reaction of cyclohexylamine with 4-(difluoromethoxy)phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(4-(difluoromethoxy)phenyl)-1-methylthiourea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

1-Cyclohexyl-3-(4-(difluoromethoxy)phenyl)-1-methylthiourea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(4-(difluoromethoxy)phenyl)-1-methylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties
1-Cyclohexyl-3-(4-methylphenyl)thiourea 4-methylphenyl C₁₄H₂₀N₂S 248.39 Moderate lipophilicity; common in enzyme inhibition studies
1-(2,4-Dimethylphenyl)-3-methylthiourea 2,4-dimethylphenyl C₁₀H₁₄N₂S 194.30 Steric hindrance from ortho-methyl group; reduced solubility
Target Compound 4-(difluoromethoxy)phenyl Not provided Estimated ~300–320 Enhanced lipophilicity and metabolic stability due to fluorine atoms

Key Observations :

  • Metabolic Stability: Fluorine atoms reduce oxidative metabolism, extending half-life relative to non-fluorinated analogs.
Thiourea Derivatives
  • 1-Cyclohexyl-3-(4-methylphenyl)thiourea: No direct activity data provided, but structurally similar thioureas are explored as enzyme inhibitors (e.g., tyrosine kinase or urease inhibitors) due to hydrogen-bonding capacity of the thiourea moiety .
  • 1-(2,4-Dimethylphenyl)-3-methylthiourea : Ortho-substituents may limit binding to planar active sites; applications in agrochemicals or intermediates .
Nitrosourea Analogs (Non-thiourea)
  • 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea : Exhibits rapid degradation (half-life ~5 minutes in plasma) and crosses the blood-brain barrier, with radioactivity in cerebrospinal fluid exceeding plasma levels by 3-fold in dogs. Excreted renally, with delayed hematopoietic toxicity .
  • 1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) : Shows antitumor activity but causes prolonged myelosuppression and hepatic/renal toxicity in humans .

Comparison with Target Compound :

  • Mechanism : Unlike nitrosoureas (alkylating agents), thioureas typically act via enzyme inhibition or receptor modulation.
  • Toxicity : Thioureas may avoid the delayed hematopoietic toxicity of nitrosoureas but could exhibit hepatotoxicity, as seen in other sulfur-containing compounds .

Pharmacokinetic and Metabolic Differences

  • Protein Binding : Cyclohexyl-containing compounds (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) show 40–60% plasma protein binding, while ethylene moieties remain unbound . The target compound’s difluoromethoxy group may reduce protein binding, enhancing free drug availability.
  • Excretion : Thioureas are likely excreted renally, similar to nitrosoureas, but with faster clearance due to smaller molecular size .

Biological Activity

1-Cyclohexyl-3-(4-(difluoromethoxy)phenyl)-1-methylthiourea is a thiourea derivative with significant potential in biological applications. This compound, characterized by its unique molecular structure, has garnered attention for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. Below is a detailed exploration of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

  • Molecular Formula : C14H18F2N2OS
  • Molecular Weight : 302.37 g/mol
  • CAS Number : 398996-05-9

The compound features a cyclohexyl group, a difluoromethoxyphenyl group, and a methylthiourea moiety, which contribute to its biological activity. Thiourea derivatives are known for their ability to interact with various biological targets due to their structural versatility.

The mechanism of action of this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

This dual mechanism allows the compound to exert multiple biological effects, making it a candidate for further therapeutic development.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through mitochondrial pathways.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15Induction of apoptosis
MCF-7 (Breast Cancer)20Cell cycle arrest
A549 (Lung Cancer)18Mitochondrial dysfunction

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. It demonstrates effectiveness against several pathogenic strains.

Table 2: Antibacterial and Antifungal Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Case Studies and Research Findings

A study published in Pharmaceutical Research explored the structure-activity relationship (SAR) of thiourea derivatives, including this compound. The findings highlighted that modifications to the phenyl group significantly impacted the biological activity, indicating that the difluoromethoxy substitution enhances potency against cancer cells and pathogens .

Additionally, another investigation focused on the compound's ability to modulate mitochondrial bioenergetics in neuroblastoma cells. The results demonstrated that treatment with the compound increased ATP production via oxidative phosphorylation, suggesting a potential mechanism for its cytoprotective effects .

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